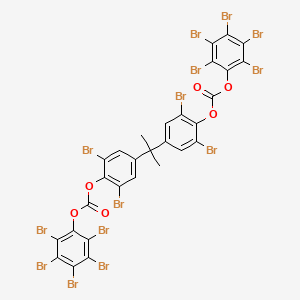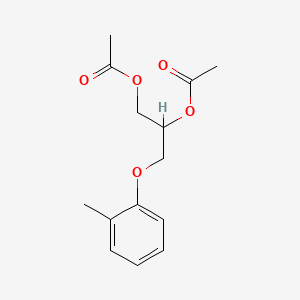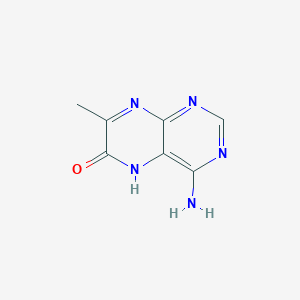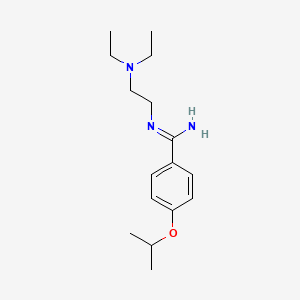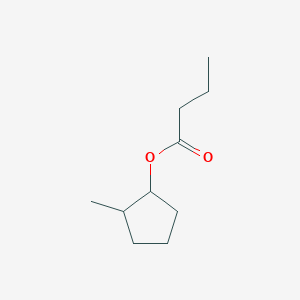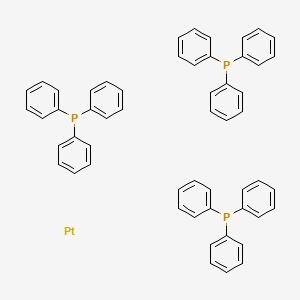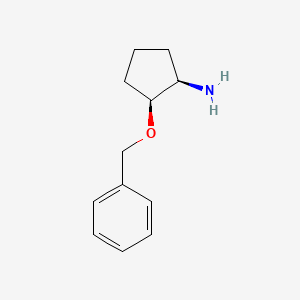![molecular formula C13H20N4O2 B13793175 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea CAS No. 17607-23-7](/img/structure/B13793175.png)
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea involves several steps. One common method includes the reaction of 3-amino-5-methylphenyl isocyanate with dimethylamine . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .
化学反応の分析
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
科学的研究の応用
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea can be compared with other similar compounds such as:
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-dimethylurea]: Another structurally related compound with unique applications and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
17607-23-7 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC名 |
3-[3-(dimethylcarbamoylamino)-2-methylphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C13H20N4O2/c1-9-10(14-12(18)16(2)3)7-6-8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19) |
InChIキー |
NEVYNAFJLYYHPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(=O)N(C)C)NC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


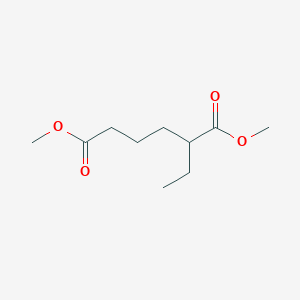
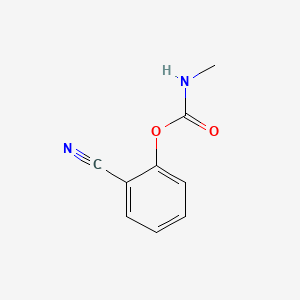
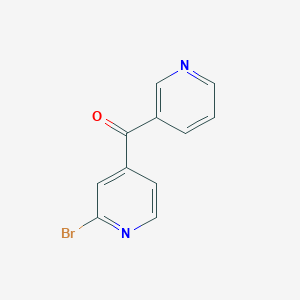
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)

